2-Cyclohexyl-2-acetoxyacetaldehyde
Description
2-Cyclohexyl-2-acetoxyacetaldehyde is a cyclohexyl-substituted acetaldehyde derivative featuring an acetoxy (acetyloxy) functional group at the α-carbon. The acetoxy group confers ester-like reactivity, making it susceptible to hydrolysis under acidic or basic conditions. Its cyclohexyl moiety likely enhances lipid solubility, as observed in other cyclohexyl-containing molecules, facilitating membrane permeability and distribution in biological systems .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(1-cyclohexyl-2-oxoethyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h7,9-10H,2-6H2,1H3 |
InChI Key |
CACKOYDJWUSNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=O)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde (CAS: 931583-28-7)
- Structural Similarity : Both compounds share the 2-cyclohexyl-2-substituted acetaldehyde backbone.
- Key Differences :
- The methoxyphenyl group in this analog introduces aromaticity and electron-donating methoxy substituents, which may enhance stability compared to the acetoxy group in the target compound.
- Reactivity : The acetoxy group in 2-cyclohexyl-2-acetoxyacetaldehyde is more reactive toward hydrolysis than the methoxyphenyl group, which is resistant to nucleophilic attack under mild conditions .
Phenylacetaldehyde Dimethyl Acetal (CAS: 101-50-8)
- Functional Group Comparison :
- While both compounds are acetaldehyde derivatives, the dimethyl acetal group in this compound confers stability in neutral and basic environments but hydrolyzes under acidic conditions.
- In contrast, the acetoxy group in this compound undergoes hydrolysis in both acidic and basic media due to ester cleavage mechanisms .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
- Functional Group Impact :
- The acetamide group in this compound is less reactive than the acetoxy group, as amides are stabilized by resonance.
- The cyclohexyl group in both compounds likely contributes to similar lipid solubility, but the acetoxy derivative may exhibit faster metabolic clearance due to esterase-mediated hydrolysis .
Cyclohexyl Methacrylate (CAS: 101-48-4)
- Ester Group Comparison: Both compounds contain ester functionalities. However, cyclohexyl methacrylate is a polymerizable monomer, whereas this compound is a small-molecule aldehyde.
Data Tables: Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrolysis Sensitivity |
|---|---|---|---|---|---|
| This compound* | Not provided | C₁₀H₁₆O₃ | 184.23 | Cyclohexyl, Acetoxy, Aldehyde | High (acid/base) |
| 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde | 931583-28-7 | C₁₅H₂₀O₂ | 232.32 | Cyclohexyl, Methoxyphenyl | Low (stable in neutral) |
| Phenylacetaldehyde dimethyl acetal | 101-50-8 | C₁₀H₁₄O₂ | 166.22 | Dimethyl acetal | High (acid only) |
| N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide | Not provided | C₁₄H₁₇Cl₂NO₂ | 310.20 | Cyclohexyl, Acetamide | Low |
*Inferred properties based on structural analogs.
Research Findings and Implications
Hydrolysis Dynamics : The acetoxy group in 2-cycloclohexyl-2-acetoxyacetaldehyde is predicted to undergo rapid hydrolysis compared to methoxyphenyl or acetal analogs, forming cyclohexylacetic acid and acetaldehyde as metabolites .
Biological Distribution: Cyclohexyl groups enhance lipid solubility, as demonstrated by the cerebrospinal fluid (CSF) penetration of cyclohexyl nitrosoureas .
Synthetic Utility : The aldehyde group enables condensation reactions, making it a candidate for synthesizing heterocycles or Schiff bases, unlike inert amides or polymerizable methacrylates .
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